molecular formula C21H15FN4O4 B11189714 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B11189714
M. Wt: 406.4 g/mol
InChI Key: GSNPHWXUJMDIMT-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, pyrrole, and fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include hydrazine derivatives, carboxylic acids, and various coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H15FN4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H15FN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)

InChI Key

GSNPHWXUJMDIMT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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